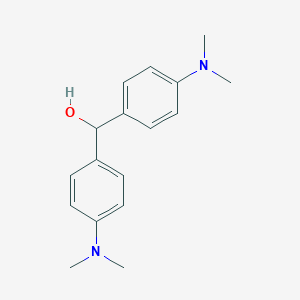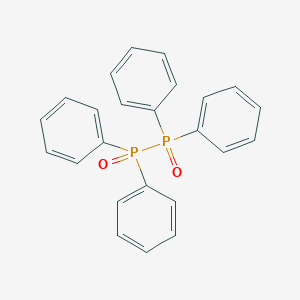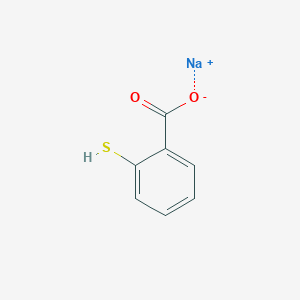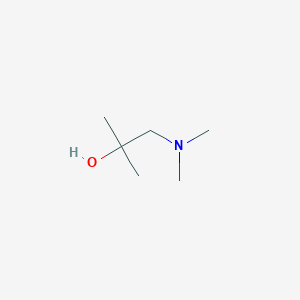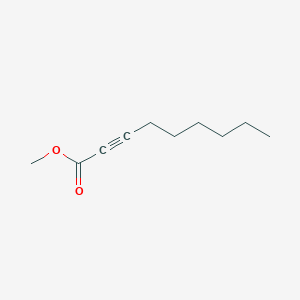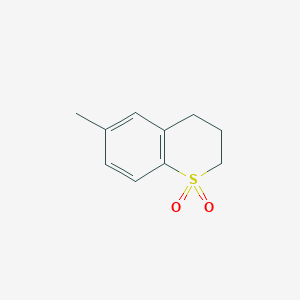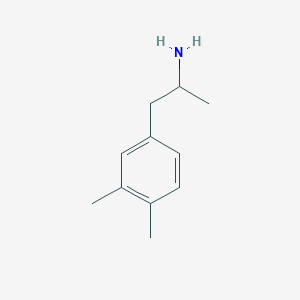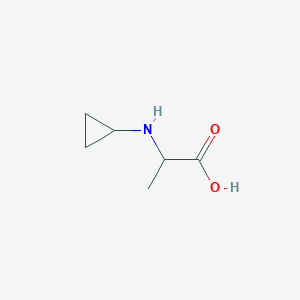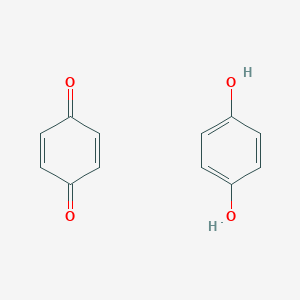
Chinhydron
Übersicht
Beschreibung
Quinhydrone is a complex organic compound with a wide range of applications in scientific research and industry. It is composed of two molecules of hydroquinone and one molecule of quinone. It is a yellow-orange solid with a melting point of approximately 150°C and is soluble in water and many organic solvents. Quinhydrone has been studied extensively for its unique properties, which make it an attractive material for use in a variety of applications.
Wissenschaftliche Forschungsanwendungen
Potentiometrische Titrationen
Chinhydron wird häufig als allgemeines Reagenz in potentiometrischen Titrationen . Es dient als Indikator für die Bestimmung des Endpunkts in Redoxtitrationen, insbesondere bei der Titration starker Oxidationsmittel.
Ladungstransferkomplexbildung
In der spektrophotometrischen Analyse wirkt this compound als π-Akzeptor, um Ladungstransferkomplexe mit Analyten zu bilden . Diese Anwendung ist entscheidend für die Detektion und Quantifizierung verschiedener Substanzen in der analytischen Chemie.
pH-Messung
This compound ist eine Alternative zur Glaselektrode in pH-Metern zur Messung der Wasserstoffionenkonzentration von Lösungen . Sein Einsatz ist besonders vorteilhaft in Lösungen, in denen Glaselektroden nicht geeignet sind.
Elektronentransfer in der Photosynthese
This compound spielt, wie andere Chinone, eine Rolle als Elektronenträger in der Photosynthese . Diese Funktion ist unerlässlich für die Umwandlung von Lichtenergie in chemische Energie durch Pflanzen.
Antioxidative Aktivität
This compound zeigt antioxidative Eigenschaften, die zur Verbesserung des allgemeinen Gesundheitszustands und zur Vorbeugung von Krankheiten wie Osteoporose und Herz-Kreislauf-Erkrankungen genutzt werden können .
Elektrochemische Modellierung
Die einzigartigen elektrochemischen Eigenschaften von this compound werden bei der Entwicklung verbesserter elektrochemischer Modelle für das Potential und die Chinhydronbildung in Chinon-Fließbatterien eingesetzt . Diese Anwendung ist bedeutsam für die In-situ-Überwachung und die Verbesserung der Leistung von Energiespeichern.
Biologische und synthetische Chinonstudien
This compound ist an der Untersuchung biologischer und synthetischer Chinonderivate beteiligt, die wichtig sind, um ihre Redoxmechanismen und potenziellen therapeutischen Wirkungen zu verstehen .
Redoxreaktionen in der organischen Synthese
Die Reduktion von this compound zu Hydrochinon ist eine Schlüsselreaktion in der organischen Synthese und bietet einen Weg zur Synthese verschiedener organischer Verbindungen .
Wirkmechanismus
Target of Action
Quinhydrone, a complex formed by the combination of quinone and hydroquinone, primarily targets DNA . It interacts with DNA through various mechanisms, including alkylation, intercalation, and induction of double-strand DNA breaks .
Mode of Action
Quinhydrone acts as a charge-transfer complex, with the hydroquinone component serving as the electron donor and the quinone as the electron acceptor . This electron transfer is crucial for its redox properties and its ability to interact with its targets .
Biochemical Pathways
Quinhydrone, like other quinones, plays a role in various biochemical pathways. It acts as an electron carrier in photosynthesis . Furthermore, it participates in the detoxification of quinones through the generation of more water-soluble and relatively stable hydroquinones, which are easily excreted following glucuronide or sulfate conjugation .
Pharmacokinetics
Quinones, in general, are known to have fast redox cycling properties and can bind to thiol, amine, and hydroxyl groups . These properties may influence the absorption, distribution, metabolism, and excretion (ADME) of quinhydrone.
Result of Action
The result of quinhydrone’s action is largely dependent on its redox properties and its interaction with DNA. It can cause lipid peroxidation, protein and DNA damage, and ultimately cell death . Moreover, the formation of a green-black 1:1 complex known as quinhydrone when alcohol solutions of hydroquinone and quinone are mixed is a characteristic reaction .
Action Environment
The action of quinhydrone can be influenced by environmental factors. For instance, the pH of the solution can affect the equilibrium between quinhydrone and its constituents, quinone and hydroquinone . Additionally, the presence of other substances, such as alcohols, can facilitate the formation of the quinhydrone complex .
Safety and Hazards
Zukünftige Richtungen
Quinhydrone has been used in the study of the quinhydrone/methanol organic passivation technique for a silicon (Si) surface . The roles of p-benzoquinone (BQ) and hydroquinone (HQ), which make up quinhydrone, in controlling the uniformity and coverage of the passivation layer as well as the minority carrier lifetime (τeff) of Si were investigated . Another study found compelling evidence that a ubiquinone–ubiquinol charge-transfer quinhydrone complex can be formed under strong light illumination .
Eigenschaften
IUPAC Name |
benzene-1,4-diol;cyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2.C6H4O2/c2*7-5-1-2-6(8)4-3-5/h1-4,7-8H;1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJXVNRFAQSMAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C=CC1=O.C1=CC(=CC=C1O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059337 | |
| Record name | Quinhydrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Green solid with a metallic luster; [Merck Index] Dark green crystalline powder; [Acros Organics MSDS] | |
| Record name | Quinhydrone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17074 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000001 [mmHg] | |
| Record name | Quinhydrone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17074 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
106-34-3 | |
| Record name | Quinhydrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinhydrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinhydrone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36325 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,5-Cyclohexadiene-1,4-dione, compd. with 1,4-benzenediol (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinhydrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinhydrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.080 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINHYDRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4A66LQ3QJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



